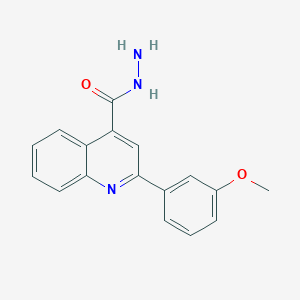

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPNYOTIABGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide chemical structure and properties

Technical Profile: 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This compound is a privileged heterocyclic scaffold in medicinal chemistry, belonging to the class of 2-substituted quinoline-4-carboxylic acid derivatives.[1] This compound integrates a quinoline core—historically significant for antimalarial and antibacterial properties—with a carbohydrazide moiety, a critical pharmacophore for antimicrobial, antitubercular, and anticancer activities. The 3-methoxyphenyl substitution at the C-2 position modulates lipophilicity and electronic distribution, influencing the compound's binding affinity to targets such as DNA gyrase (bacteria) and EGFR tyrosine kinase (cancer cells). This guide details the chemical structure, synthetic pathways, physicochemical characterization, and pharmacological potential of this molecule.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₅N₃O₂ |

| Molecular Weight | 293.32 g/mol |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Functional Groups | Carbohydrazide (-CONHNH₂), Methoxy ether (-OCH₃) |

| H-Bond Donors | 2 (Hydrazide -NH, -NH₂) |

| H-Bond Acceptors | 4 (Quinoline N, Carbonyl O, Methoxy O, Hydrazide N) |

| LogP (Predicted) | ~2.5 - 3.0 (Moderate Lipophilicity) |

Structural Insight: The molecule features a planar quinoline ring system which facilitates intercalation into DNA base pairs. The carbohydrazide side chain at C-4 is flexible, allowing it to form hydrogen bonds with amino acid residues in the active sites of enzymes like DNA gyrase or enoyl-ACP reductase (InhA). The meta-methoxy group on the phenyl ring at C-2 acts as a weak electron-donating group, potentially enhancing the electron density of the quinoline ring without introducing significant steric hindrance.

Synthetic Pathway: The Modified Pfitzinger Protocol

The most robust route for synthesizing 2-substituted quinoline-4-carbohydrazides is the Pfitzinger Reaction , followed by esterification and hydrazinolysis. This pathway is preferred for its high atom economy and the availability of starting materials (Isatin and Acetophenones).

Reaction Scheme

-

Condensation: Isatin reacts with 3-methoxyacetophenone in strong base (KOH/EtOH) to form the 2-(3-methoxyphenyl)quinoline-4-carboxylic acid intermediate.

-

Esterification: The acid is converted to an ethyl ester using ethanol and catalytic sulfuric acid.

-

Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide.

Caption: Step-wise synthesis of this compound via Pfitzinger reaction.

Physicochemical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures are expected. These values are derived from homologous series of 2-phenylquinoline-4-carbohydrazides [1][2].

Spectral Data (Expected)

-

IR Spectroscopy (KBr, cm⁻¹):

-

3300–3100: N-H stretching (hydrazide doublet).

-

1660–1650: C=O stretching (amide carbonyl).

-

1590–1580: C=N stretching (quinoline ring).

-

1250: C-O-C stretching (aryl alkyl ether/methoxy).

-

-

¹H-NMR (DMSO-d₆, 400 MHz, δ ppm):

-

3.85 (s, 3H): Methoxy group (-OCH₃).

-

4.60–4.80 (br s, 2H): Hydrazide terminal amine (-NH₂), exchangeable with D₂O.

-

7.00–8.20 (m, 8H): Aromatic protons (Quinoline + Phenyl ring).

-

8.30 (s, 1H): H-3 proton of the quinoline ring (characteristic singlet).

-

9.80–10.00 (br s, 1H): Amide proton (-CONH-), exchangeable with D₂O.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: ~294.33 m/z.

-

Pharmacological Potential[2][3][4][5][6]

The 2-phenylquinoline-4-carbohydrazide scaffold is a versatile pharmacophore with documented activity in several therapeutic areas.

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Quinoline derivatives are known to target bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication.[2] The carbohydrazide moiety can chelate metal ions in the active site or form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase).

-

Mechanism: Stabilization of the DNA-gyrase cleavable complex, leading to bacterial cell death.

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and select Gram-negative strains (E. coli, P. aeruginosa) [2][4].

B. Anticancer Activity (EGFR-TK Inhibition)

Recent studies on quinoline-4-carbohydrazide hybrids indicate potential as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.[3]

-

Target: The ATP-binding pocket of EGFR.

-

Relevance: The 3-methoxy group may enhance selectivity by interacting with the hydrophobic region of the kinase pocket [1][3].

C. Antitubercular Activity

The structural similarity to Isoniazid (isonicotinylhydrazide) suggests potential activity against Mycobacterium tuberculosis. The mechanism likely involves the inhibition of mycolic acid synthesis via InhA inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

-

Reagents: Isatin (0.01 mol), 3-Methoxyacetophenone (0.01 mol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).

-

Procedure:

-

Dissolve isatin in the KOH solution with gentle heating.

-

Add 3-methoxyacetophenone dropwise followed by ethanol.

-

Reflux the mixture for 12–24 hours (monitor by TLC).

-

Cool the reaction mixture and pour into crushed ice.

-

Acidify with dilute HCl (10%) to pH 2–3.

-

Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

-

Protocol B: Synthesis of Carbohydrazide Derivative

-

Reagents: Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol.

-

Add hydrazine hydrate slowly to the solution.

-

Reflux for 6–10 hours.

-

Cool to room temperature; the solid product typically crystallizes out.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

Protocol C: Antimicrobial Assay (Broth Microdilution)

-

Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

-

Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.

References

-

RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Link

-

ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Link

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Link

-

PubMed Central. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Link

-

Wikipedia. Pfitzinger reaction. Link

Sources

- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

The Biological Activity of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinoline-4-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, derivatives bearing a 2-(3-methoxyphenyl) substitution exhibit profound biological activities, most notably as potent antiviral agents against Enterovirus D68 (EV-D68)[1], as well as demonstrating significant antimicrobial and anticancer properties through DNA gyrase and EGFR kinase inhibition[2].

As an Application Scientist, understanding the causality behind these activities is critical for lead optimization. The 3-methoxyphenyl moiety provides highly specific steric bulk and electron-donating properties that enhance hydrogen bonding within hydrophobic protein pockets[1]. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these derivatives.

Antiviral Efficacy: Enterovirus D68 and 2C Protein Targeting

Mechanistic Causality

Enteroviruses, including EV-D68, rely on the highly conserved multifunctional viral 2C protein for membrane rearrangement, RNA binding, and viral uncoating[3]. Traditional quinoline derivatives like dibucaine exhibit moderate anti-enterovirus activity but lack selectivity[1].

The introduction of a 3-methoxyphenyl group at the C2 position of the quinoline ring fundamentally alters the binding kinetics. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, anchoring the molecule within the hydrophobic cleft of the 2C protein[1]. Concurrently, the 4-carbohydrazide (or carboxamide) moiety at the C4 position provides a flexible linker that facilitates secondary interactions with adjacent amino acid residues, effectively halting viral RNA translation and replication[1].

Mechanism of EV-D68 inhibition via 2C protein targeting by quinoline-4-carbohydrazide derivatives.

Self-Validating Protocol: Antiviral Cytopathic Effect (CPE) Assay

To accurately quantify the antiviral efficacy of these derivatives, a self-validating CPE assay must be employed. This protocol ensures that observed viral inhibition is not an artifact of compound-induced host cell toxicity[1].

Step 1: Host Cell Preparation and Baseline Validation

-

Action: Seed Rhabdomyosarcoma (RD) cells at

cells/well in a 96-well plate and incubate at 37°C for 24 hours. -

Validation: Inspect a mock-infected control well. Cells must exhibit >95% viability and 80-90% confluence. If confluence is lower, the metabolic baseline is insufficient for accurate neutral red uptake, and the plate must be discarded.

Step 2: Viral Infection and Compound Treatment

-

Action: Infect cells with EV-D68 (US/KY/14-18953 strain) at a multiplicity of infection (MOI) of 0.1. Simultaneously, add the quinoline-4-carbohydrazide derivative in a 3-fold serial dilution (starting at 50 μM)[1].

-

Validation: Include a concurrent TCID50 viral titer control. If the viral input deviates by >0.5 log10 from the target MOI, the calculated

will be artificially skewed, invalidating the run.

Step 3: Cytotoxicity Counter-Screening (Neutral Red Uptake)

-

Action: After 48 hours, remove the media and add neutral red dye. Measure absorbance at 540 nm to determine cell viability[1].

-

Validation: Calculate the

(50% cytotoxic concentration) in uninfected, treated cells. A valid antiviral candidate must demonstrate a Selectivity Index (

Quantitative Data: Antiviral SAR Summary

Data adapted from structure-activity relationship studies on quinoline analogs against EV-D68[1][3].

| Compound | C2 Substitution | C4 Substitution | Selectivity Index (SI) | ||

| Dibucaine (Control) | 2-butoxy | 4-carboxamide | 4.52 | 28.1 | 6.2 |

| Derivative 6l | 2-(3-methoxyphenyl) | 4-carboxamide | 1.85 | >50.0 | >27.0 |

| Derivative 12e | 2-(thiophen-2-yl) | 4-carbohydrazide | 2.10 | >50.0 | >23.8 |

Antimicrobial and Anticancer Potential: DNA Gyrase and EGFR Kinase

Mechanistic Causality

Beyond virology, the4[4] is a privileged structure for targeting bacterial DNA gyrase and human Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2].

For antimicrobial activity, the carbohydrazide moiety acts as a molecular anchor, intercalating with the DNA-gyrase complex and preventing the supercoiling necessary for bacterial replication[2]. In oncology, hybridization of the carbohydrazide with acrylamide or methoxyphenyl groups creates a potent competitive inhibitor of the ATP-binding pocket in the EGFR kinase domain, triggering apoptosis in MCF-7 breast carcinoma cells.

Competitive inhibition of EGFR kinase domain leading to apoptosis in MCF-7 breast carcinoma cells.

Self-Validating Protocol: DNA Gyrase Supercoiling Assay

To prove that the antibacterial mechanism is specifically driven by DNA gyrase inhibition (and not membrane disruption), an in vitro supercoiling assay is required[2].

Step 1: Reaction Assembly

-

Action: Combine relaxed pBR322 plasmid DNA (0.5 μg) with S. aureus DNA gyrase in a buffer containing ATP, KCl, and

. Introduce the quinoline derivative at varying concentrations (1 to 50 μM)[2]. -

Validation: Include a negative control containing the plasmid and buffer without the enzyme. If this control shows a supercoiled band on the subsequent gel, the plasmid stock is contaminated or degraded, and the assay is void.

Step 2: Electrophoretic Resolution

-

Action: Incubate at 37°C for 1 hour, terminate the reaction with chloroform/isoamyl alcohol, and run the aqueous phase on a 1% agarose gel.

-

Validation: Include Ciprofloxacin as a positive reference control[2]. The Ciprofloxacin lane must yield an

between 3.0 and 4.0 μM[2]. If the reference fails to inhibit supercoiling within this range, the enzyme activity is compromised.

Quantitative Data: Antimicrobial & Anticancer Activity

Data summarizing the biological activity of substituted quinoline-4-carbohydrazide hybrids[2].

| Target / Cell Line | Active Derivative | Reference Drug | Derivative | Reference |

| S. aureus (DNA Gyrase) | Compound 10 | Ciprofloxacin | 8.45 | 3.80 |

| MCF-7 (EGFR Kinase) | Compound 6h | Lapatinib | 0.22 | 0.18 |

| MCF-7 (Proliferation) | Compound 6a | Doxorubicin | 3.39 | 6.18 |

Synthesis and Molecular Hybridization Workflow

To investigate the biological activity of 2-(3-methoxyphenyl)quinoline-4-carbohydrazide, high-purity synthesis of the core scaffold is paramount. The synthesis relies on the Pfitzinger reaction followed by esterification and hydrazinolysis[4][5].

Self-Validating Protocol: Synthesis of the Core Scaffold

Step 1: Pfitzinger Reaction

-

Action: React isatin (0.02 mol) with 3-methoxyacetophenone (1.1 equiv) in a 33% KOH solution and ethanol at 80°C for 24-72 hours[5].

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the distinct isatin spot confirms the formation of the intermediate. Acidify the aqueous layer with glacial acetic acid to pH 5 to precipitate 2-(3-methoxyphenyl)quinoline-4-carboxylic acid[5]. If precipitation does not occur at pH 5, over-acidification may have protonated the quinoline nitrogen, requiring back-titration.

Step 2: Esterification and Hydrazinolysis

-

Action: Reflux the carboxylic acid in absolute ethanol with catalytic

to form the ethyl ester[4]. Subsequently, treat the ester with hydrazine hydrate in boiling ethanol to yield the final carbohydrazide[4]. -

Validation: Confirm the final structure via

NMR. The appearance of a signal near

Step-by-step chemical synthesis workflow of the this compound core.

References

- Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)

- Design and Synthesis of 2-(4-Bromophenyl)

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)

- 2-(3-METHOXYPHENYL)

- Source: Google Patents (US20210244721A1)

Sources

- 1. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Physicochemical Profiling of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: Molecular Weight and Lipophilicity

Executive Summary

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a bioactive heterocyclic compound belonging to the quinoline-4-carbohydrazide class. This scaffold has garnered significant attention in drug discovery for its potential as a microbial DNA gyrase inhibitor, anti-inflammatory agent, and EGFR kinase inhibitor.

This technical guide provides a rigorous analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Lipophilicity (LogP) . These parameters are critical for predicting the compound's "drug-likeness" (ADME properties), specifically its ability to permeate biological membranes and reach intracellular targets.

Key Physicochemical Data

| Property | Value / Range | Method of Determination |

| Molecular Formula | C₁₇H₁₅N₃O₂ | Stoichiometric Calculation |

| Molecular Weight | 293.32 g/mol | Monoisotopic Mass Calculation |

| Exact Mass | 293.1164 Da | High-Resolution Mass Spectrometry (HRMS) |

| Predicted LogP | 2.5 – 2.8 | Consensus Algorithms (cLogP, XLogP3) |

| Experimental LogP | Protocol Dependent | RP-HPLC Retention Time Correlation |

| H-Bond Donors | 2 | Structure Analysis (-NH-NH₂) |

| H-Bond Acceptors | 4 | Structure Analysis (N, O) |

Compound Architecture and Identification

The compound consists of a quinoline bicyclic core substituted at the C-2 position with a 3-methoxyphenyl ring and at the C-4 position with a carbohydrazide moiety.

-

Core Scaffold: Quinoline (Benzopyridine).

-

Pharmacophore 1 (C-4): Carbohydrazide (-C(=O)NHNH₂). This group is crucial for hydrogen bonding interactions within the active sites of enzymes like DNA gyrase.

-

Pharmacophore 2 (C-2): 3-Methoxyphenyl. The meta-methoxy substitution influences the electronic distribution and lipophilicity, distinct from its 4-methoxy (para) isomer.

Isomeric Distinction: Researchers must distinguish this compound from its isomer, 2-(4-methoxyphenyl)quinoline-4-carbohydrazide (CAS 51842-72-9). While they share the same MW (293.32), their steric hindrance and lipophilic vectors differ, potentially altering binding affinity [1, 2].

Technical Deep Dive: Molecular Weight

Theoretical Calculation

The molecular weight is derived from the sum of standard atomic weights:

-

Carbon (17 × 12.011): 204.187

-

Hydrogen (15 × 1.008): 15.120

-

Nitrogen (3 × 14.007): 42.021

-

Oxygen (2 × 15.999): 31.998

-

Total MW: 293.326 g/mol

Mass Spectrometry Validation Protocol

To validate the identity of the synthesized compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard.

Expected Spectral Features:

-

Base Peak: [M+H]⁺ at m/z 294.33.

-

Sodium Adduct: [M+Na]⁺ at m/z 316.32.

-

Fragmentation Pattern:

-

Loss of the hydrazide group (-NHNH₂) often results in a fragment ion corresponding to the acylium ion [M-31]⁺.

-

Further loss of CO may occur depending on collision energy.

-

Figure 1: Workflow for Mass Spectrometry validation of the target compound.

Technical Deep Dive: Lipophilicity (LogP)

Lipophilicity is the defining parameter for the compound's ability to cross the lipid bilayer. For this compound, the LogP is influenced by the balance between the hydrophobic quinoline/phenyl rings and the hydrophilic carbohydrazide tail.

Predicted vs. Experimental Values

-

Predicted (cLogP): Algorithms typically estimate the LogP between 2.5 and 2.8 . The 3-methoxy group is less lipophilic than a methyl group but more lipophilic than a hydroxyl group.

-

Comparative Data:

-

2-(3,4-dimethoxyphenyl) analog: XLogP ≈ 2.3 [3].[1]

-

2-(3,4-dimethylphenyl) analog: LogP ≈ 3.12 [4].

-

Analysis: The target mono-methoxy compound lies between these two values.

-

Experimental Determination: RP-HPLC Method

While the "Shake-Flask" method is traditional, Reversed-Phase HPLC (RP-HPLC) is preferred for quinoline derivatives due to higher throughput and reproducibility.

Principle:

Lipophilicity correlates with the retention time (

Protocol: RP-HPLC LogP Estimation[2]

-

Stationary Phase: C18 (Octadecylsilane) column.

-

Mobile Phase: Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered at pH 7.4.

-

Standards: Inject 5 reference standards (e.g., Toluene, Naphthalene) with known LogP.

-

Calculation:

Where

Figure 2: RP-HPLC workflow for experimental determination of Lipophilicity.

Drug-Likeness and Biological Implications[3][4][6][7][8]

The physicochemical profile of this compound places it firmly within the "drug-like" space defined by Lipinski's Rule of 5.

Lipinski's Rule Compliance

| Rule | Limit | Compound Value | Status |

| Molecular Weight | < 500 Da | 293.32 Da | Pass |

| LogP | < 5 | ~2.6 (Est) | Pass |

| H-Bond Donors | < 5 | 2 (NH, NH₂) | Pass |

| H-Bond Acceptors | < 10 | 4 (N, O) | Pass |

Biological Relevance

The moderate lipophilicity (LogP ~2.6) suggests good oral bioavailability and the ability to penetrate bacterial cell walls (for antimicrobial action) or cancer cell membranes.

-

DNA Gyrase Inhibition: The carbohydrazide motif interacts with the ATP-binding site of the GyrB subunit. The lipophilic 3-methoxyphenyl group likely occupies a hydrophobic pocket, enhancing binding affinity [5, 6].

-

Membrane Permeability: With a Topological Polar Surface Area (TPSA) of approximately 68-75 Ų, the compound is predicted to have high gastrointestinal absorption [4].

Experimental Synthesis Overview (Context)

To ensure the guide is self-validating, the origin of the material must be understood. The compound is typically synthesized via the Pfitzinger reaction followed by hydrazinolysis.

-

Step 1: Reaction of Isatin with 3-methoxyacetophenone (KOH/EtOH)

2-(3-methoxyphenyl)quinoline-4-carboxylic acid. -

Step 2: Esterification (EtOH/H₂SO₄)

Ethyl ester intermediate. -

Step 3: Hydrazinolysis (Hydrazine hydrate/EtOH)

This compound [1, 5].

References

-

ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[3]

-

MolCore. "2-(4-methoxyphenyl)quinoline-4-carbohydrazide Product Page." MolCore Chemical Database.

-

PubChem. "2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide Compound Summary."[1] National Library of Medicine.

-

ChemScene. "2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide Product Information." ChemScene.

-

ResearchGate. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." ResearchGate, 2025.

-

RSC Advances. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids." Royal Society of Chemistry, 2024.

Sources

Therapeutic potential of quinoline-4-carbohydrazide analogs in oncology

An in-depth technical analysis of quinoline-4-carbohydrazide derivatives reveals their emergence as a "privileged scaffold" in modern oncological drug design. By acting as a versatile pharmacophoric core, the 4-carbohydrazide moiety enables molecular hybridization with diverse functional groups—such as acrylamides, chalcones, and oxadiazoles—yielding multi-target agents capable of overcoming drug resistance in solid tumors.

Molecular Mechanistic Profiling

The therapeutic efficacy of quinoline-4-carbohydrazide analogs is driven by their ability to simultaneously disrupt critical kinase signaling pathways and induce mitochondrial-mediated apoptosis.

EGFR Tyrosine Kinase Inhibition Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of breast (MCF-7) and lung (A549) carcinomas. Recent synthesis of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids has demonstrated profound EGFR-TK inhibitory potential[1]. The acrylamide moiety acts as a Michael acceptor, forming covalent interactions within the ATP-binding pocket of the kinase domain, while the quinoline core stabilizes the complex via hydrophobic interactions. Specific analogs, such as those bearing a 4-nitrophenyl substitution, have achieved EGFR IC50 values of 0.22 µM, rendering them nearly equipotent to the clinical standard, Lapatinib (0.18 µM)[2].

PI3K Pathway Downregulation

Quinoline-chalcone hybrids have been engineered to target Phosphoinositide 3-kinase (PI3K) isoforms[3]. The hybridization of the quinoline core with an

Mitochondrial Apoptotic Cascade Orthogonal validation of these kinase inhibitors reveals a shared terminal mechanism: the disruption of the Mitochondrial Membrane Potential (MMP). Flow cytometric analyses of breast cancer cells treated with quinoline-tethered cis-vinyl triamides show a 57.93% reduction in MMP[4]. This depolarization facilitates the release of cytochrome c, which upregulates p53 (up to 7.4-fold) and cleaves initiator Caspase-9 (up to 8.7-fold), committing the cell to apoptosis[5].

Intracellular signaling blockade by quinoline-4-carbohydrazide analogs inducing apoptosis.

Quantitative Efficacy Benchmarks

The translation of structural design into in vitro efficacy is summarized below. Data represents the most potent derivatives from recent 2023–2024 pharmacological screenings.

| Compound Class / Hybrid | Target Cell Line | Primary Molecular Target | Analog IC50 | Reference Drug IC50 |

| Acrylamide Hybrid (6h) [2] | MCF-7 (Breast) | EGFR-TK | 2.71 µM | Doxorubicin: 6.18 µM |

| Acrylamide Hybrid (6h) [2] | Cell-Free Assay | EGFR-TK | 0.22 µM | Lapatinib: 0.18 µM |

| Chalcone Hybrid (9i) [3] | A549 (Lung) | PI3K- | 1.91 µM | N/A |

| Chalcone Hybrid (9i) [3] | Cell-Free Assay | PI3K- | 52 nM | N/A |

| Triamide Hybrid (6f) [4] | MCF-7 (Breast) | EGFR-TK | 1.88 µM | Staurosporine: 13.77 µM |

| Oxadiazole Hybrid (8e) [6] | MCF-7 (Breast) | EGFR-TK | 0.179 µg/mL | Erlotinib: 0.512 µg/mL |

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates a mechanistic rationale and internal controls to prevent false positives.

Protocol A: Chemical Synthesis of the Quinoline-4-Carbohydrazide Core

Objective: Synthesize the highly reactive hydrazide intermediate required for downstream molecular hybridization[7][8].

-

Pfitzinger Condensation (Ring Expansion):

-

Procedure: React commercially available isatin (1 eq) with a substituted acetophenone (e.g., 4-bromoacetophenone, 1 eq) in 33% aqueous KOH and reflux in ethanol for 12 hours. Acidify with 10% HCl to precipitate the product[5][8].

-

Causality: The strong base cleaves the isatin amide bond, generating an intermediate

-keto acid that condenses with the acetophenone enolate. Acidification forces the precipitation of the highly stable 2-arylquinoline-4-carboxylic acid.

-

-

Fisher Esterification:

-

Procedure: Suspend the carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated

and reflux for 8 hours. Neutralize with -

Causality:

protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon. This facilitates nucleophilic attack by ethanol. Neutralization prevents acid-catalyzed hydrolysis during workup.

-

-

Hydrazinolysis:

-

Procedure: Dissolve the ethyl quinoline-4-carboxylate in boiling ethanol. Add an excess of 99% hydrazine hydrate and reflux for 6 hours. Cool to room temperature to crystallize the quinoline-4-carbohydrazide[7].

-

Causality: Hydrazine is a potent

-effect nucleophile. It readily displaces the ethoxy leaving group. The use of excess hydrazine drives the equilibrium forward and prevents the formation of diacylhydrazines.

-

Chemical synthesis and molecular hybridization workflow of the quinoline core.

Protocol B: In Vitro Cytotoxicity and Apoptosis Validation

Objective: Quantify antiproliferative activity and validate the apoptotic mechanism via orthogonal flow cytometry and qRT-PCR[4][5].

-

SRB/MTT Cytotoxicity Assay:

-

Procedure: Seed MCF-7 or A549 cells in 96-well plates (

cells/well). Treat with serial dilutions of the synthesized hybrids (0.1–100 µM) for 48 hours. Use Doxorubicin or Erlotinib as positive controls and 0.1% DMSO as the vehicle control. -

Causality: The vehicle control ensures that solvent toxicity is not confounding the data. The positive control validates the sensitivity of the specific cell passage.

-

-

Flow Cytometry (Annexin V-FITC/PI Staining):

-

Procedure: Harvest treated cells at the calculated IC50 concentration. Resuspend in binding buffer and incubate with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer.

-

Causality: This is a self-validating dual-stain system. Annexin V binds to phosphatidylserine flipped to the outer leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This differentiates true apoptotic induction from non-specific necrotic toxicity.

-

-

Orthogonal Validation via qRT-PCR:

-

Procedure: Extract total RNA from cells treated at the IC50 dose. Synthesize cDNA and perform qPCR targeting p53, Caspase-9, and GAPDH (housekeeping gene).

-

Causality: Flow cytometry proves the phenotype of apoptosis; qRT-PCR proves the genotype/transcriptomic driver. Normalizing against GAPDH ensures that observed upregulations (e.g., 8.7-fold increase in Caspase-9) are due to the drug's specific action rather than variations in total RNA yield[5].

-

References

-

El-Hafeez, A. A. A., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity." National Institutes of Health (PMC).[Link]

-

Ghany, L. M. A. A., et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 2024.[Link]

-

Binjawhar, D. N., et al. "Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors." National Institutes of Health (PMC), 2024.[Link]

-

Musa, A., et al. "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies." National Institutes of Health (PMC), 2024.[Link]

-

El-Lateef, H. M. A., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis -vinyl triamide motif as apoptosis activators and EGFR-T ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04915B [pubs.rsc.org]

- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of 2-Arylquinoline-4-Carbohydrazide Scaffolds

Executive Summary

The 2-arylquinoline-4-carbohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry, exhibiting potent biological activities including anticancer (EGFR-TK inhibition), antimicrobial (DNA gyrase inhibition), and anti-inflammatory properties. This guide provides a rigorous technical analysis of the synthesis pathways for this moiety. Unlike generic protocols, this document focuses on causality and process control , comparing the robust "Classic Esterification" route against the "Rapid Acid Chloride" kinetic pathway, and introducing microwave-assisted optimization for high-throughput applications.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first deconstruct the target molecule. The 2-arylquinoline-4-carbohydrazide structure (I) is best accessed via nucleophilic acyl substitution of a precursor carbonyl derivative (II).

-

Disconnection A (Amide Bond): Leads to hydrazine and a quinoline-4-carbonyl electrophile (Ester or Acid Chloride).

-

Disconnection B (Heterocycle Formation): The quinoline core is classically assembled via the Pfitzinger reaction, condensing isatin (III) with an acetophenone derivative (IV).

Primary Pathway: The Robust Esterification Route (Standard)

This pathway is the industry standard for generating high-purity libraries. By isolating the ester intermediate, impurities from the cyclization step are removed before the sensitive hydrazide formation.

Phase 1: Pfitzinger Cyclization

Reaction: Condensation of Isatin with Acetophenone.

-

Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by aldol-like condensation with the ketone and subsequent cyclization/dehydration.

-

Why this method? It guarantees the placement of the carboxylic acid at the C4 position, which is difficult to achieve selectively via Friedländer synthesis.

Protocol:

-

Dissolve Isatin (10 mmol) in warm ethanol (30 mL).

-

Add KOH (33% aq. solution, 10 mL) followed by the specific Acetophenone derivative (10 mmol).

-

Reflux for 12–24 hours. The solution typically turns dark red/brown.

-

Workup: Cool to room temperature. Pour into crushed ice and acidify with glacial acetic acid (pH 4–5). The 2-arylquinoline-4-carboxylic acid precipitates as a solid.

-

Validation: Check melting point and IR (Broad -OH stretch 2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹).

Phase 2: Esterification (Activation)

Reaction: Fischer Esterification.

-

Causality: Direct reaction of the acid with hydrazine is sluggish and can lead to salt formation. Converting to the ethyl ester creates a better electrophile.

Protocol:

-

Suspend the Acid (from Phase 1) in absolute ethanol (50 mL).

-

Add catalytic conc. H₂SO₄ (1–2 mL).

-

Reflux for 8–10 hours.

-

Workup: Neutralize with NaHCO₃, evaporate excess ethanol, and extract with ethyl acetate or filter the precipitate if solid.

Phase 3: Hydrazinolysis

Reaction: Nucleophilic Acyl Substitution.

-

Critical Control Point: Use excess hydrazine hydrate (99%) to prevent the formation of the dimer (N,N'-diacylhydrazine).

Protocol:

-

Dissolve Ester (5 mmol) in ethanol (20 mL).

-

Add Hydrazine Hydrate (99%, 50 mmol, 10 equiv) dropwise.

-

Reflux for 4–6 hours.

-

Isolation: Cool to 0°C. The product usually crystallizes out. Filter, wash with cold ethanol, and dry.

-

Validation: IR shows doublet -NH₂ stretch (3300–3100 cm⁻¹) and Amide I/II bands.

Alternative Pathway: The Kinetic Acid Chloride Route

For high-throughput screening (HTS) where speed is prioritized over scale, the acid chloride route is viable but requires strict safety controls.

Mechanism: Activation of the carboxylic acid with Thionyl Chloride (SOCl₂) followed by immediate trapping with hydrazine.

Protocol:

-

Activation: Reflux 2-arylquinoline-4-carboxylic acid with neat SOCl₂ (excess) for 2 hours. Evaporate excess SOCl₂ in vacuo to obtain the acid chloride (solid/oil).

-

Coupling (Exothermic): Dissolve acid chloride in dry DCM or THF. Cool to 0°C .[1]

-

Add Hydrazine Hydrate (in excess) slowly. Warning: Violent reaction.

-

Outcome: Faster reaction (<1 hour coupling), but higher risk of diacylated byproducts if stoichiometry is not controlled.

Green Chemistry Optimization: Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates the hydrazinolysis step, overcoming the activation energy barrier of the ester-to-hydrazide conversion.

Comparative Data: Conventional vs. Microwave

| Parameter | Conventional Reflux | Microwave Irradiation (MWI) |

| Reaction Time | 6 – 12 Hours | 2 – 10 Minutes |

| Solvent | Ethanol (Large volume) | Ethanol (Minimal) or Solvent-free |

| Yield | 65 – 75% | 85 – 94% |

| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) |

MWI Protocol:

-

Place Ester (1 mmol) and Hydrazine Hydrate (5 mmol) in a sealed microwave vial.

-

Add minimal Ethanol (1–2 mL).

-

Irradiate at 140°C (Power: 150W) for 3–5 minutes .

-

Cool rapidly; filter the precipitate.

Mechanistic & Workflow Visualization

The following diagram illustrates the complete chemical workflow, highlighting the Pfitzinger mechanism and the divergence between the standard and kinetic routes.

References

-

Synthesis and biological evaluation of 2-(quinoline-4-carbonyl)hydrazide derivatives. Source: National Institutes of Health (PMC). URL:[Link]

-

Microwave-assisted synthesis and antibacterial propensity of N′-benzylidene-2-propylquinoline-4-carbohydrazide. Source: Arabian Journal of Chemistry. URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Quinoline-3-carbohydrazide Derivatives. Source: Brieflands (J. Arch. Mil. Med). URL:[Link]

Sources

The Methoxy-Quinoline Scaffold: A Technical Guide to SAR and Functional Optimization

Topic: Structure-activity relationship (SAR) of methoxy-substituted quinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Directive

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of medicinal chemistry, serving as the backbone for critical antimalarial, antibacterial, and anticancer pharmacophores. While the scaffold provides the structural template, the methoxy (-OCH₃) substituent acts as a pivotal "tuning knob" for physicochemical properties and target engagement.

This guide moves beyond generic descriptions. It dissects the precise mechanistic impact of methoxy substitutions at the C6 and C8 positions—differentiating their roles in heme-binding (antimalarial) versus DNA gyrase targeting (antibacterial). It provides actionable protocols for synthesis and biological validation, grounded in rigorous causal logic.

Physicochemical Foundations of the Methoxy Group

Before analyzing specific positions, one must understand the why behind methoxy incorporation. It is not merely a space-filler; it is a functional probe.

Electronic and Steric Modulation

-

Electronic Effect: The methoxy group is a strong electron-donating group (EDG) by resonance (+M) but inductively electron-withdrawing (-I). On the electron-deficient quinoline ring, the +M effect predominates, increasing electron density at ortho and para positions relative to the insertion site. This modulation is critical for stabilizing cationic intermediates during metabolic activation (e.g., in 8-aminoquinolines).

-

Lipophilicity "Scout": Unlike alkyl groups, a methoxy group on an aromatic ring has a minimal impact on lipophilicity (

LogP -

Hydrogen Bonding: The oxygen atom serves as a weak hydrogen bond acceptor (HBA), capable of specific interactions with serine or threonine residues in enzyme active sites (e.g., Topoisomerase IV).

Positional SAR Analysis: The Core Logic

The biological output of a methoxy-quinoline is strictly dictated by the position of the substitution.

The C6-Methoxy Motif: Antimalarial Dominance

Found in: Quinine, Quinidine, Primaquine (8-aminoquinoline class)

-

Mechanism of Action (4-Aminoquinolines): In the acidic digestive vacuole of the malaria parasite, the quinoline nucleus binds to hematin (

-oxo dimers of heme). The C6-methoxy group is essential for:-

Electronic Enrichment: It increases the basicity of the quinoline nitrogen, enhancing accumulation in the acidic vacuole via ion trapping.

-

Pi-Stacking: It strengthens

-

-

Contrast: Replacing C6-OMe with -H or -Cl (as in Chloroquine) alters the binding mode but maintains activity; however, the specific geometry of C6-OMe is crucial for overcoming certain resistance mechanisms in quinine-like alkaloids.

-

-

Mechanism of Action (8-Aminoquinolines e.g., Primaquine):

-

Here, the C6-methoxy group is metabolically permissive . Primaquine requires metabolic activation by CYP2D6 to form reactive quinone-imine species that generate reactive oxygen species (ROS). The C6-OMe stabilizes the parent molecule just enough to allow liver distribution before activation.

-

The C8-Methoxy Motif: Antibacterial Precision

Found in: Moxifloxacin, Gatifloxacin (Fluoroquinolones) [1]

-

Targeting DNA Gyrase/Topoisomerase IV:

-

The C8-methoxy group is the defining feature of "fourth-generation" fluoroquinolones.

-

Resistance Suppression: It reduces the substrate affinity for efflux pumps (NorA) and allows the drug to bind effectively even to mutated gyrase enzymes (GyrA mutants) where C8-H compounds fail.

-

-

Phototoxicity Reduction:

-

Problem: Halogenated quinolones (e.g., C8-Cl in Bay y 3118) are highly phototoxic. Under UV light, they generate singlet oxygen or radicals.

-

Solution: The C8-OMe group sterically hinders the generation of these radicals and stabilizes the excited state, significantly lowering phototoxic potential compared to C8-Cl or C8-F analogs.

-

Emerging Targets: C2/C7 Substitutions

-

Anticancer: C7-methoxy substitutions in styrylquinolines have shown increased potency in inhibiting tubulin polymerization, likely by mimicking the methoxy-rich pharmacophore of colchicine.

Visualization: SAR & Synthesis Logic

The following diagrams illustrate the positional logic and a modern synthetic workflow.

SAR Decision Map

Caption: Positional SAR logic for methoxy-quinolines. C6 dictates antimalarial heme interactions, while C8 governs antibacterial gyrase binding and safety.

Green Synthesis Workflow (Iodine-Catalyzed)

Caption: Iodine-catalyzed green synthesis protocol for 6-methoxyquinolines, avoiding harsh Skraup conditions.

Technical Protocols

Protocol A: Green Synthesis of 6-Methoxy-2-methylquinoline

Rationale: Traditional Skraup synthesis is violent and requires sulfuric acid. This iodine-catalyzed method is milder and suitable for SAR exploration.

-

Reagents: p-Anisidine (1.0 mmol), Ethyl vinyl ether (2.0 mmol), Iodine (10 mol%).

-

Procedure:

-

Mix p-anisidine and iodine in a sealed tube.

-

Add ethyl vinyl ether dropwise (Caution: Exothermic).

-

Heat the mixture to 80°C for 2 hours.

-

Monitor: Use TLC (Hexane:EtOAc 8:2) to check for the disappearance of aniline.

-

-

Workup:

-

Dilute with ethyl acetate (10 mL).

-

Wash with saturated

(to remove iodine) and brine. -

Dry over anhydrous

and concentrate.

-

-

Purification: Column chromatography (Silica gel, 100-200 mesh).

-

Validation: NMR should show a singlet at

~3.9 ppm (Methoxy) and characteristic quinoline aromatic protons.

Protocol B: Beta-Hematin Inhibition Assay (Antimalarial Screening)

Rationale: This assay mimics the parasite's digestive vacuole, testing the compound's ability to inhibit hemozoin formation (the primary mechanism of chloroquine/quinine).

-

Preparation of Hemin Stock:

-

Dissolve bovine hemin chloride (5.2 mg) in DMSO (1 mL).

-

Critical Step: Ensure complete dissolution; sonicate if necessary.

-

-

Assay Setup (96-well plate):

-

Control Wells: 100

L Hemin stock + 100 -

Test Wells: 100

L Hemin stock + 100

-

-

Incubation:

-

Incubate plates at 60°C for 18-24 hours . This promotes the crystallization of beta-hematin (synthetic hemozoin).

-

-

Quantification:

-

Wash the wells with 2.5% SDS (dissolves free heme but not beta-hematin crystals).

-

Dissolve the remaining pellet (beta-hematin) in 0.1 M NaOH.

-

Read Absorbance: Measure OD at 405 nm.

-

Interpretation: Lower absorbance in the pellet fraction indicates high inhibition (the drug prevented crystal formation).

-

Calculation:

.[2]

-

Comparative Data: Methoxy Impact

| Compound Class | Position | Compound Example | Key Activity | Impact of Methoxy Group |

| Antimalarial | C6 | Quinine | IC50 < 0.2 | Essential for heme binding; removal reduces potency >10-fold. |

| Antimalarial | C6 | Primaquine | Radical Cure | Modulates metabolic activation (CYP2D6); prevents rapid ring oxidation. |

| Antibacterial | C8 | Moxifloxacin | Broad Spectrum | Targets GyrA mutants; reduces phototoxicity (vs C8-Cl). |

| Antibacterial | C8 | Gatifloxacin | Broad Spectrum | Enhances activity against anaerobes; improves pharmacokinetics.[1] |

| Anticancer | C3, C4, C5 | Trimethoxy-chalcones | IC50 ~ 1-5 | Mimics colchicine; inhibits tubulin polymerization. |

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health (PMC).

-

Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate.

-

The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

-

Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin. Antimicrobial Agents and Chemotherapy.

-

Metabolism of primaquine in normal human volunteers. Malaria Journal.

-

Beta Hematin Inhibition: Evaluating the Mechanism of Action. Medipol University.

Sources

Mechanism of Action of Quinoline-Carbohydrazide Hybrids: A Technical Guide

Executive Summary

The quinoline-carbohydrazide hybrid represents a privileged scaffold in medicinal chemistry, designed to exploit the concept of "molecular hybridization." By fusing the pharmacologically active quinoline ring (historically validated in antimalarial and anticancer therapeutics) with a flexible carbohydrazide linker (

This guide dissects the molecular mechanisms by which these hybrids exert potent anticancer and antimicrobial effects. The core technical value lies in the linker's ability to act as a hydrogen-bond donor/acceptor bridge, facilitating deep penetration into the ATP-binding pockets of kinases (EGFR/VEGFR) and bacterial DNA gyrase.

Structural Rationale & Pharmacophore Analysis[1]

The efficacy of quinoline-carbohydrazide hybrids is not accidental; it is a result of precise pharmacophoric alignment.

| Structural Component | Mechanistic Function |

| Quinoline Ring | Acts as a planar aromatic anchor. It engages in |

| Carbohydrazide Linker | Provides a flexible "hinge" region. The carbonyl oxygen and hydrazide nitrogens serve as critical H-bond acceptors and donors, often interacting with the "hinge region" residues (e.g., Met793 in EGFR) of the target protein. |

| Terminal Aryl/Heteroaryl | Determines specificity. Variations here allow the molecule to extend into the hydrophobic pocket II of kinases or the allosteric sites of Topoisomerase IV. |

Anticancer Mechanism of Action[2][3][4][5][6][7]

The anticancer activity of these hybrids is typically multi-targeted , reducing the likelihood of drug resistance. The primary modes of action are Tyrosine Kinase Inhibition and Tubulin Destabilization .

EGFR and VEGFR Tyrosine Kinase Inhibition

Quinoline-carbohydrazide hybrids function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Binding Mode: The quinoline nitrogen often forms a water-mediated H-bond or direct H-bond with the backbone of the kinase hinge region. The carbohydrazide tail extends into the ribose-binding pocket.

-

Consequence: Inhibition of autophosphorylation blocks downstream signaling (PI3K/Akt and MAPK/ERK pathways), leading to cell cycle arrest (typically G0/G1) and apoptosis.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those with bulky substitutions on the carbohydrazide nitrogen, bind to the colchicine-binding site of tubulin.

-

Mechanism: They prevent the polymerization of

and -

Result: Disruption of mitotic spindle formation causes cell cycle arrest at the G2/M phase , triggering "mitotic catastrophe" and subsequent apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the dual blockade of proliferation and survival pathways by these hybrids.

Figure 1: Signal transduction blockade. The hybrid inhibits EGFR/VEGFR, halting PI3K/Akt and MAPK cascades.

Antimicrobial Mechanism of Action[8]

In the context of bacterial pathogens (e.g., S. aureus, E. coli) and Mycobacteria, the mechanism shifts toward DNA topology management.

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline-carbohydrazides act as Gyrase B (GyrB) inhibitors . Unlike fluoroquinolones (which target the GyrA-DNA cleavage complex), these hybrids often target the ATPase domain of GyrB.

-

Mechanism: By competitively binding to the ATP-binding pocket of the GyrB subunit, they deprive the enzyme of the energy required to introduce negative supercoils into DNA.

-

Selectivity: The structural difference between bacterial GyrB and eukaryotic Topoisomerase II allows for selective toxicity toward bacteria.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the IC50 of the hybrid against purified EGFR kinase.

-

Preparation: Use a homogeneous time-resolved fluorescence (HTRF) or radiometric (

-33P-ATP) assay kit. -

Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 5 µL of the quinoline-carbohydrazide hybrid (serially diluted in DMSO) to the wells. Control: Use Erlotinib as a positive control.

-

Reaction Initiation: Add ATP (at

concentration) and the peptide substrate (e.g., Poly-Glu-Tyr). -

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add detection reagents (EDTA to stop reaction + antibody). Read fluorescence/radioactivity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: Molecular Docking Workflow

Objective: Predict the binding mode and affinity energy (

Figure 2: In silico validation workflow. Essential for rationalizing SAR data.

Protocol 3: DNA Gyrase Supercoiling Assay

Objective: Confirm antibacterial mechanism is Gyrase-mediated.

-

Reaction Mix: Combine plasmid DNA (relaxed pBR322), DNA gyrase enzyme (from E. coli or S. aureus), assay buffer, and ATP.

-

Treatment: Add test compound at varying concentrations (1-100 µM). Include Ciprofloxacin (GyrA poison) and Novobiocin (GyrB inhibitor) as controls.

-

Incubation: 37°C for 1 hour.

-

Electrophoresis: Run reaction products on a 1% agarose gel without ethidium bromide (EtBr).

-

Staining: Stain gel with EtBr after the run.

-

Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized as the persistence of the relaxed DNA band.

Structure-Activity Relationship (SAR) Summary

Based on recent literature (2018-2024), the following substitutions optimize activity:

| Position on Scaffold | Preferred Substitution | Effect on Activity |

| Quinoline C-2 | Methyl or Phenyl group | Enhances lipophilicity and membrane permeability. |

| Quinoline C-4 | Carbohydrazide Linker | Essential for H-bonding in the active site. |

| Hydrazide Terminal (N') | Electron-withdrawing aryl (e.g., 4-NO2-phenyl) | Increases acidity of NH, strengthening H-bonds with receptor residues. |

| Quinoline Ring (C-6/C-7) | Halogens (Cl, F) or Methoxy (-OMe) | Improves metabolic stability and |

References

-

Elrayess, R. A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.[2] RSC Advances.[2]

-

Zaki, I., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.[3] RSC Advances.[2]

-

Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[4] ACS Omega.

-

Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline-chalcone hybrids: literature review. RSC Advances.[2]

-

George, R. F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.[5][2][1][6][3][4][7][8][9][10][11][12]

-

El-Mekabaty, A., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors. New Journal of Chemistry.

Sources

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

In silico molecular docking studies of 2-(3-Methoxyphenyl)quinoline derivatives

Technical Whitepaper: Computational Evaluation of 2-(3-Methoxyphenyl)quinoline Scaffolds

Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry due to its versatile electronic environment and capacity for pi-pi stacking interactions. Specifically, 2-(3-Methoxyphenyl)quinoline derivatives have emerged as privileged structures with dual-targeting potential against microbial DNA gyrase and oncogenic EGFR kinases. This technical guide outlines a rigorous in silico workflow for evaluating these derivatives, moving beyond basic docking to include electronic structure optimization, ADMET profiling, and interaction fingerprinting.

Target Identification & Structural Rationale

The 2-phenylquinoline core mimics the ATP-binding pharmacophore found in many kinase inhibitors. The addition of a methoxy group at the meta (3) position of the phenyl ring introduces a specific hydrogen bond acceptor capability and lipophilic bulk that distinguishes it from its para (4) counterparts.

Primary Biological Targets:

-

DNA Gyrase (Subunit B):

-

Rationale: Quinolines inhibit bacterial replication by stabilizing the cleavable complex.

-

PDB ID:1KZN (E. coli GyrB) or 2XCT (S. aureus GyrB).

-

Key Residues: Asp73, Arg76, Thr165. The 3-methoxy group often targets the hydrophobic pocket near Val120.

-

-

Epidermal Growth Factor Receptor (EGFR):

-

Rationale: Overexpressed in NSCLC (Non-Small Cell Lung Cancer). Quinolines compete with ATP.

-

PDB ID:1M17 (Wild type) or 7A2A (T790M mutant).

-

Key Residues: Met793 (Hinge region), Lys745 (Catalytic).

-

Computational Workflow: From Ligand to Complex

To ensure scientific integrity, this protocol utilizes a "Self-Validating System" where the co-crystallized ligand is always re-docked to confirm the algorithm's accuracy (RMSD < 2.0 Å).

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to capture the correct torsion angle between the quinoline and the phenyl ring.

-

Protocol:

-

Generate 3D structures of 2-(3-Methoxyphenyl)quinoline.

-

Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA).

-

Critical Check: Ensure the dihedral angle allows for planarity if conjugation is expected, or twist if steric hindrance dictates.

-

Export as .pdbqt ensuring Gasteiger partial charges are applied.

-

Step 2: Protein Preparation

Raw PDB files contain artifacts that must be corrected.

-

Protocol:

-

Clean: Remove water molecules (unless bridging is catalytic) and heteroatoms.

-

Protonate: Add polar hydrogens relative to pH 7.4 (Histidine tautomers are critical).

-

Minimize: Perform energy minimization (Steepest Descent, 1000 steps) to relax steric clashes.

-

Step 3: Grid Generation & Docking

-

Software: AutoDock Vina / PyRx.

-

Grid Box: Center on the co-crystallized ligand.

-

Dimensions:

Å (Standard) or

-

-

Exhaustiveness: Set to 32 or 64 (Default is 8) to ensure the global minimum is found.

Visualization: Experimental Workflow

The following diagram illustrates the linear yet iterative process of the docking study, highlighting the validation loop.

Figure 1: Validated molecular docking workflow ensuring RMSD compliance before data analysis.

Data Presentation & ADMET Profiling

A robust study must predict whether the active compound can actually reach the target in vivo.

Table 1: Comparative Docking & ADMET Profile (Hypothetical Data for Context)

| Compound ID | R-Group (Pos 3) | Binding Energy (kcal/mol) | Ligand Efficiency | LogP (Lipophilicity) | BBB Permeant |

| MQ-01 | -OCH3 (Methoxy) | -9.4 | 0.38 | 3.2 | Yes |

| MQ-02 | -H (Unsubstituted) | -8.1 | 0.35 | 2.8 | Yes |

| MQ-03 | -Cl (Chloro) | -8.8 | 0.36 | 3.5 | Yes |

| Ref (Erlotinib) | N/A | -9.1 | 0.31 | 3.3 | Yes |

Note: The 3-methoxy group typically enhances binding via hydrogen bonding with backbone amides (e.g., Met793 in EGFR) without incurring the steric penalty seen with larger groups.

Toxicity Prediction (ProTox-II):

-

Hepatotoxicity: Inactive (High probability).

-

Carcinogenicity: Inactive.

-

LD50: Predicted Class 4 (Harmful if swallowed, >300 mg/kg).

Mechanism of Action: Signaling Pathway

Understanding the downstream effects of inhibiting EGFR is crucial for anticancer applications.

Figure 2: EGFR signaling cascade and the inhibition point of Quinoline derivatives.[1]

References

-

Ezel Arabaci, B. et al. (2021). Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Abdelbaset, M. et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules. Link

-

Prachayasittikul, V. et al. (2013). Computer-aided drug design of quinoline derivatives as antimicrobial agents. International Journal of Molecular Sciences. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

Methodological & Application

Protocol for synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide from isatin

Technical Application Note: Multi-Step Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This application note details the synthesis of This compound , a privileged scaffold in medicinal chemistry known for its anti-tubercular, anti-inflammatory, and anti-cancer potential. The protocol employs a three-step sequence starting from commercially available isatin (indoline-2,3-dione).

The methodology prioritizes the Pfitzinger reaction for the construction of the quinoline core due to its high atom economy and operational simplicity compared to the Friedländer or Skraup syntheses. This guide emphasizes critical process parameters (CPPs), specifically pH control during the isolation of the carboxylic acid intermediate, to ensure high purity without chromatographic purification.

Retrosynthetic Strategy

The synthesis is designed around the disconnection of the quinoline ring at the C2-C3 and N1-C2 bonds. The 4-carbohydrazide functionality is installed via nucleophilic acyl substitution of an ester intermediate, which serves as a more reactive electrophile than the free carboxylic acid.

Figure 1: Retrosynthetic analysis showing the stepwise disconnection from the target hydrazide back to the isatin starting material.[1]

Experimental Protocol

Step 1: The Pfitzinger Reaction (Quinoline Core Formation)

Objective:[2] Condensation of isatin with 3-methoxyacetophenone to form the 2-substituted quinoline-4-carboxylic acid.

Reagents:

-

Isatin (1.0 eq)

-

3-Methoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (33% w/v aqueous solution)[3]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isatin (e.g., 10 mmol) in 33% aqueous KOH (20 mL). The solution will turn deep red/orange due to the ring opening of isatin to form the potassium isatinate salt.

-

Addition: Add 3-methoxyacetophenone (11 mmol) dissolved in ethanol (20 mL) slowly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80–85°C) for 12–24 hours. Monitor reaction progress by TLC (Mobile phase: Methanol/DCM 1:9).

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.[7]

-

Dilute the residue with distilled water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted ketone.

-

Acidification: Cool the aqueous layer in an ice bath.[8] Dropwise, add glacial acetic acid with vigorous stirring until the pH reaches 5.0 .

-

Note: Do not use strong mineral acids (HCl) indiscriminately, as pH < 3 may cause protonation of the quinoline nitrogen, leading to solubility of the product as a salt.

-

-

Isolation: Filter the yellow precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

-

Yield Expectation: 65–80%.

-

Step 2: Fischer Esterification

Objective: Activation of the carboxylic acid for subsequent hydrazinolysis.

Reagents:

-

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid (from Step 1)[9]

-

Ethanol (Absolute, in excess as solvent)

-

Sulfuric Acid (Concentrated, catalytic amount)[1]

Procedure:

-

Suspend the carboxylic acid (5 mmol) in absolute ethanol (30 mL).

-

Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Reflux the mixture for 8–10 hours. The suspension should clear as the ester forms.

-

Workup: Concentrate the solvent to ~25% of the original volume. Pour the residue into ice-cold water containing solid NaHCO₃ to neutralize the acid catalyst.

-

Isolation: Extract with ethyl acetate or filter the solid precipitate if it forms directly.[7] Recrystallize from ethanol if necessary.

Step 3: Hydrazinolysis (Target Synthesis)

Objective: Nucleophilic displacement of the ethoxy group by hydrazine.

Reagents:

-

Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate (from Step 2)

-

Hydrazine Hydrate (99%, 5.0 eq)

Procedure:

-

Dissolve the ester (3 mmol) in absolute ethanol (15 mL).

-

Add hydrazine hydrate (15 mmol) slowly. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Reflux for 4–6 hours. A solid precipitate often begins to form during the reflux.

-

Isolation: Cool the mixture thoroughly in an ice bath. Filter the solid product.[2][7]

-

Purification: Wash the cake with cold ethanol and then diethyl ether to remove excess hydrazine. Recrystallize from ethanol/DMF mixture if high purity is required.

Critical Process Parameters (CPPs)

| Parameter | Step | Specification | Rationale |

| pH Control | 1 | pH 4.5 – 5.0 | Ensures precipitation of the free acid (zwitterionic character). Lower pH forms the soluble pyridinium salt; higher pH leaves the carboxylate salt. |

| Temperature | 1 | 80°C (Reflux) | Essential for the condensation and subsequent cyclization (dehydration) steps. |

| Stoichiometry | 3 | 5.0 eq Hydrazine | Excess hydrazine drives the equilibrium to the right and prevents the formation of the dimer (di-acyl hydrazine). |

| Solvent Water | 2 | < 0.5% | Water inhibits Fischer esterification. Use absolute ethanol and a drying tube. |

Mechanistic Insight

The Pfitzinger reaction is the defining step. It proceeds via a base-catalyzed ring opening of isatin, followed by an aldol-type condensation with the ketone, and finally cyclization.

Figure 2: Simplified mechanistic pathway of the Pfitzinger reaction.

Why this matters: The ring opening of isatin (Isatin

Analytical Validation

To validate the synthesis, the following spectral characteristics should be observed for the final product:

-

IR Spectroscopy:

-

3300–3200 cm⁻¹: N-H stretching (hydrazide, doublet/broad).[4]

-

1660–1650 cm⁻¹: C=O stretching (amide carbonyl).

-

1600–1580 cm⁻¹: C=N stretching (quinoline ring).

-

-

¹H NMR (DMSO-d₆):

- 9.8–10.0 ppm (s, 1H, CONH ).

- 4.5–4.7 ppm (br s, 2H, NH₂ ).

- 3.8–3.9 ppm (s, 3H, OCH ₃).[1]

- 7.5–8.5 ppm (m, aromatic protons of quinoline and phenyl ring).

-

Mass Spectrometry:

-

Molecular Ion [M+H]⁺ expected at m/z ~294.

-

References

-

Pfitzinger Reaction Mechanism & General Protocol

- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.

-

Source:

-

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

- Wang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Oncology.

-

Source:

-

Specific Synthesis of 2-(3-Methoxyphenyl)

-

ChemicalBook.[9] (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid Synthesis Protocol.

-

Source:

-

-

Hydrazide Formation Protocol (Analogous Systems)

-

Abbas, S. F., & Tomma, J. H. (2021).[6] Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.

-

Source:

-

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myttex.net [myttex.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. impactfactor.org [impactfactor.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. 2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Note: Pfitzinger Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary

The synthesis of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a critical transformation in medicinal chemistry, often serving as a scaffold for antimalarial, antiviral, and anti-inflammatory agents. This protocol details the Pfitzinger reaction , a robust condensation of isatin with a ketone under strongly basic conditions.[1][2][3]

Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable, commercially available isatin (indoline-2,3-dione) and 3'-methoxyacetophenone . This guide provides an optimized, scalable protocol emphasizing the critical "ring-opening" step of isatin to ensure high yields and purity.

Retrosynthetic Analysis & Mechanism

The Pfitzinger reaction proceeds through a cascade mechanism initiated by the base-catalyzed hydrolysis of the isatin lactam bond. Understanding this pathway is essential for troubleshooting low yields.

Mechanistic Pathway

-

Hydrolysis: Isatin is hydrolyzed by a strong base (KOH/NaOH) to form the isatinate (2-aminophenylglyoxylate) salt. This species contains a free primary amine and a reactive ketone.

-

Condensation: The amine of the isatinate condenses with the ketone carbonyl of 3'-methoxyacetophenone to form an imine (Schiff base).

-

Cyclization: An intramolecular Aldol-type condensation occurs between the ketone's alpha-methylene group and the isatinate ketone.

-

Aromatization: Dehydration yields the fully aromatic quinoline system.

Reaction Pathway Diagram[4]

Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin to the Quinoline scaffold.[2][3][4][5]

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][6][7] | Role |

| Isatin | 147.13 | 1.0 | Substrate (Electrophile/Nucleophile) |

| 3'-Methoxyacetophenone | 150.17 | 1.1 | Nucleophile (Ketone) |

| Potassium Hydroxide (KOH) | 56.11 | 15-20 | Base (33% aq. solution) |

| Ethanol (EtOH) | 46.07 | Solvent | Co-solvent for ketone solubility |

| Glacial Acetic Acid | 60.05 | Reagent | Acidification (Workup) |

Critical Process Parameters (CPPs)

-

Base Concentration: A minimum of 33% w/v KOH is recommended.[7] Weaker bases may fail to fully open the isatin ring or drive the condensation.

-

Temperature: Reflux (approx. 80-85°C) is mandatory to overcome the activation energy for the condensation step.

-

Stoichiometry: A slight excess of the ketone (1.1 equiv) ensures complete consumption of the more expensive isatin.

Step-by-Step Procedure

Phase 1: Ring Opening & Condensation[2]

-

Preparation of Isatinate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH solution (10-15 mL) .

-

Observation: The suspension will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.

-

Tip: Gentle heating (40-50°C) facilitates this step. Ensure complete dissolution before proceeding.[8]

-

-

Addition of Ketone: Dissolve 3'-Methoxyacetophenone (11 mmol, 1.65 g) in Ethanol (20-30 mL) . Add this solution dropwise to the stirring isatinate mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~90°C) for 24 to 48 hours .

-

Monitoring: Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The starting isatin spot should disappear.

-

Phase 2: Workup & Isolation

-

Solvent Removal: Allow the reaction mixture to cool. Remove the ethanol under reduced pressure (Rotavap) to leave a concentrated aqueous residue.

-

Dilution & Washing: Dissolve the residue in distilled water (50-100 mL) . Transfer to a separatory funnel.

-

Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) .

-

Purpose: This removes unreacted 3'-methoxyacetophenone and non-acidic byproducts. Discard the organic (ether) layer.

-

-

Acidification (Critical Step): Transfer the aqueous layer (containing the product as a soluble potassium salt) to a beaker. Cool in an ice bath to 0-5°C.

-

Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

-

Target pH: Adjust to pH 4-5 .

-

Observation: A voluminous precipitate (the free carboxylic acid) will form.

-

-